molecular formula C21H19NO6S B11252287 N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide

N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11252287
M. Wt: 413.4 g/mol
InChI Key: CVNOUPCTKXPFFH-UHFFFAOYSA-N
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Description

N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a benzodioxole ring, and a sulfonamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The compound’s unique structure allows it to exhibit various biological activities, making it a potential candidate for drug development.

Preparation Methods

The synthesis of N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan and benzodioxole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the benzodioxole ring can be prepared via the condensation of catechol with formaldehyde. The sulfonamide group is introduced through the reaction of the intermediate with p-toluenesulfonyl chloride. The final step involves coupling the intermediates under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase, which is involved in various physiological processes. Additionally, the furan and benzodioxole rings can interact with cellular receptors, modulating signal transduction pathways and leading to the desired biological effects .

Comparison with Similar Compounds

N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its combination of these three functional groups, which allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H19NO6S/c1-14-4-7-16(8-5-14)29(24,25)20(18-3-2-10-26-18)12-22-21(23)15-6-9-17-19(11-15)28-13-27-17/h2-11,20H,12-13H2,1H3,(H,22,23)

InChI Key

CVNOUPCTKXPFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4

Origin of Product

United States

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